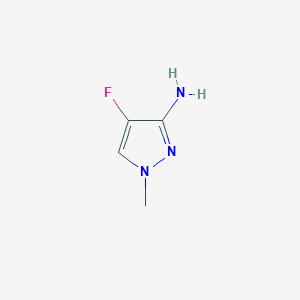

4-Fluoro-1-methyl-1H-pyrazol-3-amine

Description

4-Fluoro-1-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with the molecular formula C₄H₆FN₃ and a molecular weight of 115.11 g/mol (CAS: 1935524-77-8) . The compound features a fluorine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring. Its structural simplicity and electron-withdrawing fluorine substituent make it a versatile building block in medicinal chemistry and agrochemical research.

Properties

CAS No. |

1935524-77-8 |

|---|---|

Molecular Formula |

C4H6FN3 |

Molecular Weight |

115.11 g/mol |

IUPAC Name |

4-fluoro-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C4H6FN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) |

InChI Key |

RNJOFCSXDPWONK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-1-methyl-1H-pyrazole with ammonia or amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Fluoro-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-Fluoro-1-methyl-1H-pyrazol-3-amine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₄H₆FN₃ | 115.11 | 1-methyl, 4-fluoro | High solubility, moderate lipophilicity |

| 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine | C₁₁H₁₂FN₃ | 205.24 | 3-(4-fluoro-3-methylphenyl), 4-methyl | Increased steric bulk, lower solubility |

| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₆H₈F₃N₃ | 179.14 | 1-ethyl, 3-trifluoromethyl | Enhanced electron-withdrawing effects |

| 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine | C₁₀H₉ClFN₃ | 241.90 | 4-chloro, 1-(3-fluorobenzyl) | High molecular weight, halogen diversity |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₅N₅ | 229.29 | Pyridinyl, cyclopropylamine | Aromaticity, hydrogen-bonding potential |

Key Observations :

- Fluorine vs.

- Substituent Effects : The 1-methyl group in this compound contributes to steric simplicity, whereas bulkier substituents (e.g., 3-(4-fluorophenyl) in ) reduce solubility but may enhance target specificity .

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine significantly lowers electron density at the pyrazole ring compared to the fluorine in the target compound, influencing reactivity and stability .

Crystallographic and Structural Insights

- This compound: Limited crystallographic data are available, but analogous compounds (e.g., 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) show well-defined crystal structures with R-factors as low as 0.031, indicating precise molecular packing influenced by halogen substituents .

- Trichlorophenyl Analogs : The presence of multiple chlorine atoms (e.g., in ) increases van der Waals interactions, enhancing crystallinity but reducing aqueous solubility .

Biological Activity

4-Fluoro-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer research. This compound features a pyrazole ring with a fluorine atom at the 4-position and a methyl group at the 1-position, with the molecular formula C4H6FN3. Its unique structural characteristics contribute to its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities and cellular pathways, leading to various biological responses. The compound's mechanism of action typically involves binding to active sites on target proteins, which can inhibit or enhance their activity, thus influencing cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound vary depending on the strain tested, indicating its broad-spectrum potential.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Candida albicans | 32.0 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cell lines by influencing key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives, including this compound, is significantly influenced by their structural features. Modifications at different positions on the pyrazole ring can enhance or diminish their biological efficacy. For instance, the presence of electron-withdrawing groups like fluorine can increase the compound's reactivity and binding affinity to biological targets.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Study 2: Anticancer Properties

In another investigation focusing on cancer cell lines, this compound was shown to significantly inhibit cell growth and induce apoptosis in vitro. The study highlighted its potential as a lead compound in the design of new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.